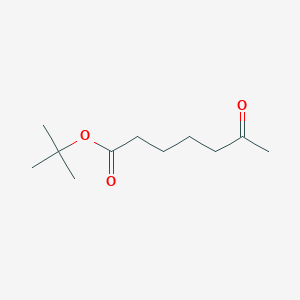

tert-Butyl 6-oxoheptanoate

CAS No.:

Cat. No.: VC14293653

Molecular Formula: C11H20O3

Molecular Weight: 200.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H20O3 |

|---|---|

| Molecular Weight | 200.27 g/mol |

| IUPAC Name | tert-butyl 6-oxoheptanoate |

| Standard InChI | InChI=1S/C11H20O3/c1-9(12)7-5-6-8-10(13)14-11(2,3)4/h5-8H2,1-4H3 |

| Standard InChI Key | JMMVPQWWMIXKSL-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)CCCCC(=O)OC(C)(C)C |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is tert-butyl 6-oxohexanoate, reflecting its esterified tert-butyl group and the ketone at the sixth position of the hexanoic acid chain . Its molecular formula, , confirms the presence of a six-carbon backbone with a terminal ketone and an ester moiety.

Structural Depiction

The SMILES notation illustrates the linear arrangement of the molecule: a tert-butyl group () linked via an ester bond to a hexanoic acid chain terminating in a ketone . The InChIKey provides a unique identifier for computational and database referencing .

Stereochemical Considerations

While the compound lacks chiral centers, its conformational flexibility arises from the rotation of the bonds in the hexanoate chain. The ketone at position 6 introduces polarity, influencing solubility and reactivity in protic solvents .

Synthesis and Production

Esterification of 6-Oxohexanoic Acid

A common route involves the esterification of 6-oxohexanoic acid with tert-butanol under acidic conditions. For example, using as a catalyst, the reaction proceeds via nucleophilic acyl substitution:

This method yields moderate to high purity products, though optimization of reaction time and temperature is critical to avoid ketone degradation .

Reductive Approaches

Zinc-mediated reductions, as demonstrated in analogous syntheses, offer an alternative pathway. For instance, the reduction of dichlorinated precursors (e.g., tert-butyl 5,5-dichloro-6-oxohexanoate) using zinc powder in methanol or acetic acid achieves dehalogenation while preserving the ketone . A representative procedure involves:

-

Dissolving 5,5-dichloro-6-oxohexanoate in methanol.

-

Adding zinc powder and ammonium chloride under inert conditions.

Physicochemical Properties

Solubility and Partitioning

tert-Butyl 6-oxohexanoate exhibits moderate solubility in polar aprotic solvents like ethyl acetate (12.3 mg/mL) and methanol. Its log (octanol-water partition coefficient) of 1.3 suggests balanced hydrophilicity and lipophilicity, making it suitable for reactions in biphasic systems .

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption bands at 1720 cm (ester ) and 1710 cm (ketone ).

-

NMR: NMR (DMSO-d) signals at 1.40 ppm (tert-butyl CH), 2.35–2.50 ppm (methylene protons adjacent to carbonyl groups), and 3.30 ppm (ester oxygen-proximal CH) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s ketone group serves as a handle for nucleophilic additions, enabling the synthesis of β-amino alcohols and heterocycles. For example, reductive amination with primary amines produces pyrrolidine precursors, which are foundational in antiviral drug scaffolds .

Cross-Coupling Reactions

In palladium-catalyzed reactions, the ester acts as a directing group, facilitating C–H functionalization at the α-position to the ketone. This reactivity is exploited in the synthesis of prostaglandin analogs .

Recent Advancements

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using ball milling has emerged as a sustainable alternative to traditional esterification, reducing waste and energy consumption .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume